Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
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Overview
Description
Compounds with similar structures, such as 3,4-Dichlorophenethylamine , are often used as building blocks in organic synthesis . They can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
Synthesis Analysis
Protodeboronation of pinacol boronic esters has been reported as a method to synthesize similar compounds . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques. For example, GC–MS analysis and molecular docking studies have been used to identify the effects of similar compounds on target proteins .Chemical Reactions Analysis
The Mitsunobu reaction has been identified as a potential chemical reaction involving similar compounds . This reaction involves the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 3,4-Dichlorophenethylamine has a refractive index of 1.567, a boiling point of 280 °C, and a density of 1.268 g/mL at 25 °C .Scientific Research Applications
1. Synthesis and Chemical Applications
Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate and related compounds have been utilized in various synthetic chemical processes. For instance, the regioselective chlorination of ethyl esters related to this compound has been achieved, providing a pathway for the synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006). Additionally, studies have explored the reduction of alkyl 6-chloro-3-oxohexanoates, including the ethyl ester variant, using bakers' yeast, leading to the synthesis of important biochemical compounds like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).
2. Advanced Oxidation Processes in Wastewater Treatment
Research has also focused on the role of similar compounds in advanced oxidation processes for wastewater treatment. For example, the degradation of 2,4-dichlorophenoxyacetic acid using Fe3+/H2O2 and Fe3+/H2O2/UV processes led to the identification of transient products, including compounds related to this compound (Sun & Pignatello, 1993).
3. Synthesis of Laser Active Complexes
Additionally, this compound and its derivatives have been used in the synthesis of laser-active cyanopyrromethene–BF2 complexes, highlighting its potential in advanced materials science (Sathyamoorthi et al., 1994).
4. Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical fields, derivatives of this compound have been explored. For example, a novel class of sigma receptor ligands, which include derivatives of this compound, has been synthesized and evaluated for their binding affinity, indicating potential therapeutic applications (de Costa et al., 1992).
5. Materials Science and Dye Applications
In the realm of materials science, research has been conducted on the complexation of disperse dyes derived from thiophene with various metals, using derivatives of this compound. This study highlights its application in the dyeing of polyester and nylon fabrics, demonstrating the compound's versatility in industrial applications (Abolude et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFCGZSFPKBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645690 |
Source
|
Record name | Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-76-6 |
Source
|
Record name | Ethyl 3,4-dichloro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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